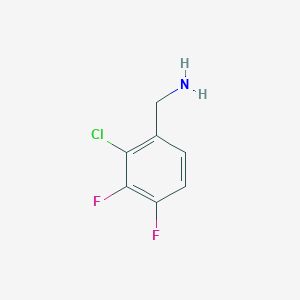

2-Chloro-3,4-difluorobenzylamine

Beschreibung

2-Chloro-3,4-difluorobenzylamine is a halogenated benzylamine derivative featuring a benzyl backbone substituted with chlorine at the 2-position and fluorine atoms at the 3- and 4-positions. This compound belongs to the broader class of difluorinated aromatic amines, which are critical intermediates in pharmaceutical and agrochemical synthesis due to their electronic and steric properties. The chlorine and fluorine substituents enhance its electrophilicity and metabolic stability, making it valuable in medicinal chemistry for designing enzyme inhibitors or receptor ligands .

Eigenschaften

Molekularformel |

C7H6ClF2N |

|---|---|

Molekulargewicht |

177.58 g/mol |

IUPAC-Name |

(2-chloro-3,4-difluorophenyl)methanamine |

InChI |

InChI=1S/C7H6ClF2N/c8-6-4(3-11)1-2-5(9)7(6)10/h1-2H,3,11H2 |

InChI-Schlüssel |

ULORPEWFMWWDMH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1CN)Cl)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The chloromethylation employs 2-chloro-3,4-difluorobenzene, paraformaldehyde, and concentrated hydrochloric acid in the presence of a Lewis acid catalyst (e.g., ZnCl2 or FeCl3). The reaction proceeds via electrophilic aromatic substitution, where the chloromethyl group is directed to the position ortho to the chlorine atom, leveraging the meta-directing effects of fluorine substituents.

Hypothetical Example :

Challenges and Mitigation

The electron-withdrawing chlorine atom at position 2 deactivates the ring, necessitating higher catalyst loadings (0.3–0.5 mol equivalents) compared to the 2,4-difluoro analog. Prolonged reaction times (>10 hours) risk forming dichloromethyl byproducts, which are minimized by strict HPLC monitoring.

Quaternary Ammonium Salt Formation with Methenamine

The chloromethyl intermediate is converted to a quaternary ammonium salt via reaction with methenamine (hexamethylenetetramine), a step critical for subsequent hydrolysis to the amine.

Reaction Optimization

Hypothetical Procedure :

-

Reactants : 2-Chloro-3,4-difluorobenzyl chloride (1 mol), methenamine (1.5 mol).

-

Solvent : Toluene (1 L).

-

Conditions : Reflux at 110°C for 3 hours.

-

Yield : 85–89%, with the quaternary salt precipitating as a white solid.

The mol ratio of chloromethyl compound to methenamine is critical. Excess methenamine (1.5–2.0 equivalents) ensures complete conversion, while lower ratios (<1.2) result in unreacted starting material.

Hydrolysis to 2-Chloro-3,4-difluorobenzylamine

The final step involves acidic hydrolysis of the quaternary ammonium salt to yield the target amine.

Acidic Hydrolysis Parameters

Hypothetical Conditions :

Solvent Impact on Yield

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Isopropanol | 6 | 92 | 99.1 |

| Ethanol | 7 | 89 | 98.5 |

| Dioxane | 5 | 85 | 97.8 |

Polar solvents like isopropanol enhance proton availability, accelerating hydrolysis. Non-polar solvents (e.g., toluene) are less effective, requiring extended reaction times.

Alternative Synthetic Routes

Gabriel Synthesis

An alternative pathway involves the Gabriel synthesis, where 2-chloro-3,4-difluorobenzyl bromide is treated with potassium phthalimide, followed by hydrazinolysis:

-

Alkylation :

-

Hydrazinolysis :

This method avoids acidic conditions but suffers from lower yields (70–75%) due to competing elimination reactions.

Industrial-Scale Considerations

The patented three-step process is favored for scalability, with raw material costs reduced by 40% compared to nitro-reduction methods. Key industrial parameters include:

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-3,4-difluorobenzylamine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or acids, and reduced to form alcohols or amines.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or ammonia are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions include substituted phenylamines, aldehydes, acids, alcohols, and biaryl compounds, depending on the specific reaction and conditions used.

Wissenschaftliche Forschungsanwendungen

2-Chloro-3,4-difluorobenzylamine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific diseases.

Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Chloro-3,4-difluorobenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluorine groups enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its desired effects in biological systems.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The amine group in 2-Chloro-3,4-difluorobenzylamine distinguishes it from carboxylic acid derivatives (e.g., 2-Chloro-3,4-difluorobenzoic acid), favoring reactions like reductive amination or peptide coupling .

- Fluorine substitution at the 3- and 4-positions (common across all listed compounds) improves thermal stability and resistance to oxidative degradation compared to non-fluorinated analogs .

Physicochemical Properties

While explicit data (e.g., melting points, solubility) for 2-Chloro-3,4-difluorobenzylamine are unavailable in the provided evidence, trends can be inferred from analogs:

- Polarity : The amine group increases polarity relative to benzoic acid derivatives, likely enhancing water solubility.

- Electron-withdrawing effects: The combined Cl/F substituents lower the pKa of the amine group compared to non-halogenated benzylamines, impacting protonation states under physiological conditions .

- Stability : Fluorine’s strong C-F bonds confer resistance to hydrolysis, a feature shared with compounds like Tefluthrin (a trifluorinated pyrethroid) .

Q & A

Q. What are the key considerations for synthesizing 2-Chloro-3,4-difluorobenzylamine, and how can its purity be validated?

- Methodological Answer : Synthesis typically begins with halogenated aromatic precursors. For example, 2-Chloro-3,4-difluorobenzaldehyde (CAS 1261869-07-1) can be reduced to the corresponding benzyl alcohol, followed by amination. Purity validation requires 1H/13C NMR to confirm substitution patterns and HPLC (≥95% purity threshold) with a C18 column and UV detection at 254 nm. Cross-reference spectral data with NIST Chemistry WebBook for validation .

Q. How do halogen substituents influence the reactivity of 2-Chloro-3,4-difluorobenzylamine in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing effects of Cl and F substituents deactivate the benzene ring, directing nucleophilic attacks to meta/para positions. For example, in SNAr reactions, use K₂CO₃ in DMF at 80°C to facilitate displacement of halogens. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and characterize products using GC-MS .

Q. What safety protocols are recommended for handling 2-Chloro-3,4-difluorobenzylamine in laboratory settings?

- Methodological Answer : Consult SDS for halogenated amines: use nitrile gloves , fume hoods , and PPE to avoid inhalation/skin contact. Store at 2–8°C in amber glass under inert gas (N₂/Ar). For spills, neutralize with activated carbon and dispose via hazardous waste protocols .

Q. Which spectroscopic techniques are most effective for characterizing 2-Chloro-3,4-difluorobenzylamine?

- Methodological Answer :

Q. How can the stability of 2-Chloro-3,4-difluorobenzylamine under varying pH conditions be assessed?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40°C for 14 days. Analyze degradation products via LC-MS and quantify remaining amine using a derivatization assay (e.g., ninhydrin test at 570 nm) .

Advanced Research Questions

Q. What strategies optimize regioselectivity in cross-coupling reactions involving 2-Chloro-3,4-difluorobenzylamine?

- Methodological Answer : Use Pd-catalyzed Buchwald-Hartwig amination with Xantphos ligand to target specific positions. Screen solvents (toluene > DMF) and bases (Cs₂CO₃ > KOtBu) to enhance yields. Computational modeling (DFT) predicts reactive sites by analyzing Fukui indices .

Q. How do steric and electronic effects of Cl/F substituents impact the compound’s interactions with biological targets?

Q. What role does 2-Chloro-3,4-difluorobenzylamine play in synthesizing heterocyclic scaffolds?

Q. How can contradictory data on reaction yields be resolved when using 2-Chloro-3,4-difluorobenzylamine in multi-step syntheses?

- Methodological Answer : Apply Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, temperature). Use HPLC-MS to track intermediates and multivariate analysis (e.g., PCA) to isolate failure points. Cross-validate with literature on analogous compounds (e.g., 4-Bromo-2-fluorobenzylamine hydrochloride ) .

Q. What computational methods predict the environmental fate of 2-Chloro-3,4-difluorobenzylamine?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.